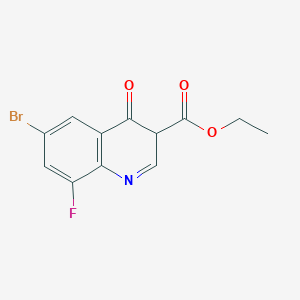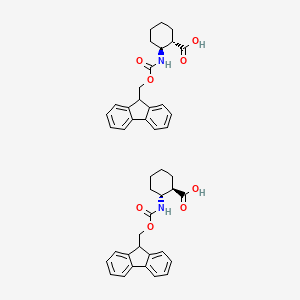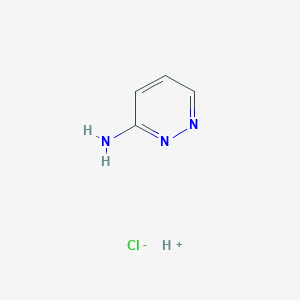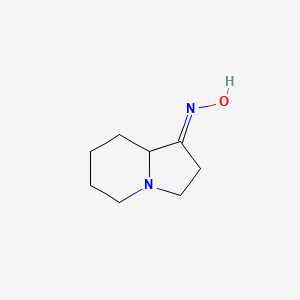![molecular formula C52H52P4Pd+4 B12359054 Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)
Bis[1,2-bis(diphenylphosphino)ethane]-palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0): is an organometallic compound widely used as a catalyst in various organic reactions. It is known for its high catalytic activity, selectivity, and stability, making it a versatile tool in the synthesis of complex organic compounds. The compound has the molecular formula C52H48P4Pd and a molecular weight of 903.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) typically involves the reaction of 1,2-bis(diphenylphosphino)ethane with palladium(II) chloride in the presence of a reducing agent such as sodium borohydride or hydrazine . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.
Substitution: Ligand substitution reactions are common, where the diphenylphosphino groups can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Various ligands such as phosphines , amines , and carbenes can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields palladium(II) complexes, while substitution reactions can produce a wide range of palladium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura , Heck , Sonogashira , Stille , and Negishi couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: Its catalytic properties enable the efficient formation of complex molecular structures .
Industry: In the industrial sector, Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is used in the production of fine chemicals, agrochemicals, and electronic materials. Its role as a catalyst in various organic reactions makes it valuable for large-scale chemical manufacturing .
Wirkmechanismus
The mechanism by which Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) exerts its catalytic effects involves the coordination of the palladium center with the reactants. The compound facilitates the formation and breaking of chemical bonds through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the efficient formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
- Bis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
Comparison: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is unique due to its high stability and selectivity in catalytic reactions. Compared to Bis(triphenylphosphine)palladium(0), it offers better performance in certain cross-coupling reactions. Bis(diphenylphosphino)ferrocene palladium(0) and Tetrakis(triphenylphosphine)palladium(0) are also effective catalysts but may differ in their reactivity and selectivity profiles .
Eigenschaften
Molekularformel |
C52H52P4Pd+4 |
|---|---|
Molekulargewicht |
907.3 g/mol |
IUPAC-Name |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/p+4 |
InChI-Schlüssel |
FAFGMAGIYHHRKN-UHFFFAOYSA-R |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)




![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)






![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359075.png)

